molecular formula C9H12N2O B12982492 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine

1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine

Cat. No.: B12982492
M. Wt: 164.20 g/mol
InChI Key: JXNWJYSONAKUCW-UHFFFAOYSA-N
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Description

1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H12N2O It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a methoxy group at the 5-position

Preparation Methods

The synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.

    Pyridine Substitution: The pyridine ring is then functionalized with a methoxy group at the 5-position. This can be achieved through nucleophilic substitution reactions.

    Amine Introduction: The final step involves introducing the amine group to the cyclopropane ring, which can be done through reductive amination or other suitable methods.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

    Addition: The cyclopropane ring can participate in addition reactions, opening up to form larger ring structures or other derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxy group and the amine functionality play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The cyclopropane ring provides structural rigidity, enhancing the compound’s stability and specificity.

Comparison with Similar Compounds

1-(5-Methoxypyridin-2-yl)cyclopropan-1-amine can be compared with similar compounds such as:

    1-(5-Bromopyridin-2-yl)cyclopropan-1-amine: This compound has a bromine atom instead of a methoxy group, leading to different reactivity and applications.

    1-(5-Methoxymethylpyridin-2-yl)cyclopropan-1-amine: The presence of a methoxymethyl group instead of a methoxy group results in variations in chemical behavior and biological activity.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(5-methoxypyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H12N2O/c1-12-7-2-3-8(11-6-7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3

InChI Key

JXNWJYSONAKUCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2(CC2)N

Origin of Product

United States

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